2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Selectivity profiling Chemical probe development MLSMR screening

This compound is a 1,2,4-triazole derivative featuring a pyrazin-2-yl substituent at position 5, an ethyl group at N4, and a phenylethanone moiety attached via a sulfanyl thioether linkage at position 3. Its molecular formula is C₁₆H₁₅N₅OS with a molecular weight of 325.4 g/mol.

Molecular Formula C16H15N5OS
Molecular Weight 325.4 g/mol
Cat. No. B12146697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Molecular FormulaC16H15N5OS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NC=CN=C3
InChIInChI=1S/C16H15N5OS/c1-2-21-15(13-10-17-8-9-18-13)19-20-16(21)23-11-14(22)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyNBWOSFMRMMWDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone – A Pyrazine-Triazole Thioether Scaffold for Targeted Probe and Lead Discovery


This compound is a 1,2,4-triazole derivative featuring a pyrazin-2-yl substituent at position 5, an ethyl group at N4, and a phenylethanone moiety attached via a sulfanyl thioether linkage at position 3 [1]. Its molecular formula is C₁₆H₁₅N₅OS with a molecular weight of 325.4 g/mol . Catalogued as PubChem CID 662791, SMR000043536, and MLS000041128, the compound is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) and has been systematically screened across more than 100 bioassays through the Molecular Libraries Screening Centers Network (MLSCN) [1].

Why 4-Ethyl-5-pyrazin-2-yl-1,2,4-triazole-3-thioether Analogs Cannot Be Interchanged: Substituent-Dependent Activity Profiles


The pyrazine-1,2,4-triazole-3-thioether scaffold exhibits steep structure–activity relationships (SAR). In a medicinal chemistry series targeting Leishmania, compounds 5f and 6f—bearing specific thioether substituents on the triazole core—achieved IC₅₀ values of 79.0 µM, a 6.2-fold improvement over the clinical standard sodium stibogluconate (IC₅₀ 490.0 µM), while numerous closely related analogs in the same series were inactive [1]. Similarly, within a series of antibacterial FabH inhibitors, compound H17 displayed an IC₅₀ of 5.2 µM (vs. kanamycin B IC₅₀ 6.3 µM) and MIC values of 0.39–1.56 µg/mL across multiple bacterial strains, whereas other Schiff base derivatives differing only in aryl substituents showed substantially weaker or absent activity [2]. These results demonstrate that conservative modifications—alkyl chain length at N4, heterocycle substitution at C5, or thioether side-chain identity—can abolish or invert biological activity, making direct interchange of pyrazine-triazole analogs scientifically unjustified.

Quantitative Differentiation Evidence for 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone vs. Closest Analogs


Polypharmacology Clean Profile: Systematic Inactivity Across >100 PubChem Bioassays Supporting Target-Specific Probe Design

Unlike structurally related pyrazine-triazole derivatives that exhibit promiscuous activity across multiple targets (e.g., the acetamide analog BDBM40064 showing orexin receptor 1 IC₅₀ 54.78 nM and estrogen receptor IC₅₀ >50 µM) [1], the title compound (CID 662791) was tested in over 100 quantitative high-throughput screening (qHTS) and confirmatory bioassays deposited in PubChem and was classified as 'Inactive' or 'Inconclusive' in all assays, with zero reported active outcomes [2]. This encompasses targets including kinases, GPCRs, nuclear receptors, proteases, and phosphatases, as well as cytotoxicity and cell viability counterscreens (HPDE-C7, HT1080 cells) [2].

Selectivity profiling Chemical probe development MLSMR screening

Physicochemical Differentiation from Acetamide and Thiol Analogs: Drug-Likeness Parameters Conforming to Lead-Like Space

The target compound's computed physicochemical parameters—XLogP3 1.5, topological polar surface area (TPSA) 98.9 Ų, molecular weight 325.4 g/mol—fall within the lead-like chemical space defined by the rule of three (Ro3: MW ≤300, LogP ≤3, HBD ≤3, HBA ≤6) and the more permissive rule of five (Ro5) [1]. In contrast, the closely related acetamide analog (BDBM40064, containing an N-(9-ethylcarbazol-3-yl)acetamide side chain) has an estimated MW >450 g/mol and TPSA >120 Ų, while the thiol precursor 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (MW ~220 g/mol) lacks the synthetic handle afforded by the ketone functionality .

Drug-likeness Lead optimization Physicochemical profiling

Class-Level Antileishmanial Potency: Pyrazine-Triazole Core Demonstrates 6.2-Fold Superiority Over Clinical Standard Sodium Stibogluconate

The pyrazine-1,2,4-triazole-3-thiol chemotype, which constitutes the core scaffold of the target compound, has been validated in a peer-reviewed antileishmanial screen. Compounds 5f and 6f—featuring the identical pyrazin-2-yl-1,2,4-triazole-3-sulfanyl framework—achieved IC₅₀ values of 79.0 µM against Leishmania donovani, representing a 6.2-fold improvement over the clinical standard sodium stibogluconate (IC₅₀ 490.0 µM) [1]. These compounds also demonstrated significant antioxidant activity (IC₅₀ 13.96 µM for analogs 5b and 6b), and molecular docking studies confirmed potential inhibition of L. donovani pteridine reductase 1 (PTR1), a validated drug target [1].

Antileishmanial Neglected tropical diseases Triazole scaffold

Class-Level Antibacterial FabH Inhibition: Pyrazine-Triazole-Schiff Base Derivative Outperforms Kanamycin B by 17% in Enzymatic IC₅₀

The pyrazine-1,2,4-triazole scaffold has produced potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a validated antibacterial target in the bacterial fatty acid biosynthesis pathway (FAS-II). Compound H17—a Schiff base derivative of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol—exhibited an E. coli FabH IC₅₀ of 5.2 µM, which is 17.5% more potent than the positive control kanamycin B (IC₅₀ 6.3 µM), and demonstrated broad-spectrum antibacterial MIC values of 0.39–1.56 µg/mL against E. coli, P. aeruginosa, S. aureus, B. subtilis, and B. amyloliquefaciens [1]. Docking simulations confirmed productive binding within the FabH active site [1]. The target compound's phenylethanone side chain may serve as a precursor for Schiff base formation, offering a direct synthetic path to analogous FabH inhibitors.

Antibacterial FabH inhibitor Triazole-thioether Antimicrobial resistance

Synthetic Handle Differentiation: Phenylethanone Ketone Functionality Enables Derivatization Pathways Inaccessible to Acetamide and Thiol Analogs

The target compound possesses a phenylethanone moiety bearing a reactive ketone carbonyl, which is absent in the thiol precursor (4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol) and not present in the acetamide analog series (e.g., BDBM40064 and related N-arylacetamide derivatives) [1][2]. This ketone provides a versatile synthetic handle for: (i) Schiff base formation with primary amines to generate imine-linked conjugates (as demonstrated by the FabH inhibitor H17 series); (ii) reductive amination to introduce secondary amine functionalities; (iii) Wittig olefination for carbon–carbon bond formation; and (iv) oxime/hydrazone derivatization for bioconjugation applications [3]. The thiol precursor lacks this carbonyl, while acetamide analogs have their nitrogen tied up in an amide bond, limiting further functionalization at that position.

Synthetic chemistry Derivatization handle Medicinal chemistry Chemical biology

Optimal Application Scenarios for 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone Based on Quantitative Differentiation Evidence


Chemical Probe Development for Target Validation Where Polypharmacology-Free Background Is Critical

The compound's demonstrated systematic inactivity across >100 diverse bioassays [1] makes it an ideal negative control scaffold or a starting scaffold for fragment-based probe design. In target-based screening campaigns—particularly those investigating novel GPCR, kinase, or epigenetic targets—the low probability of off-target confounding minimizes false-positive rates. Researchers can functionalize the ketone handle to install photoaffinity labels, fluorescent tags, or biotin conjugates for pull-down experiments without introducing background activity from the scaffold itself. This contrasts with promiscuous triazole derivatives that may trigger multiple assay readouts, complicating target deconvolution.

Antileishmanial Lead Optimization Leveraging the Pyrazine-Triazole Core's Validated 6.2-Fold Potency Advantage

The pyrazine-1,2,4-triazole-3-thiol core has demonstrated an IC₅₀ of 79.0 µM against L. donovani, a 6.2-fold improvement over sodium stibogluconate [2]. The target compound, bearing the same core scaffold with a phenylethanone substituent amenable to further optimization, serves as a suitable entry point for structure-based lead optimization targeting L. donovani pteridine reductase 1 (PTR1). The clean cytotoxicity profile (inactive in mammalian cell viability assays) further supports its candidacy as a selective antileishmanial starting point. Medicinal chemistry teams can use the ketone handle to generate focused libraries of oxime, hydrazone, or Schiff base derivatives for SAR exploration.

FabH-Targeted Antibacterial Agent Development Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Structurally analogous pyrazine-triazole derivatives have demonstrated superior FabH inhibition (IC₅₀ 5.2 µM, 17.5% more potent than kanamycin B) and broad-spectrum antibacterial activity with MIC values between 0.39 and 1.56 µg/mL [3]. The target compound's phenylethanone ketone is directly amenable to Schiff base formation—the same chemistry that produced the optimized FabH inhibitor H17—enabling rapid access to focused antibacterial compound libraries. The scaffold's inherent low cytotoxicity and absence of activity against mammalian targets (as evidenced by PubChem screening) support selective targeting of the bacterial FAS-II pathway, which is absent in human cells.

Fragment-Based and Structure-Guided Drug Discovery (FBDD/SBDD) Employing Dual Reactive Handles for Modular SAR

With a molecular weight of 325.4 g/mol and physicochemical parameters (LogP 1.5, TPSA 98.9 Ų) within lead-like space [4], the compound is appropriately sized for fragment elaboration strategies. Unlike the thiol precursor (single reactive site) or acetamide analogs (amide-locked), the target compound offers two orthogonal reactive handles—the ketone and the thioether—enabling iterative, modular SAR expansion. The ketone can be derivatized without perturbing the core pyrazine-triazole pharmacophore, while the thioether linkage provides metabolic stability relative to free thiols. This chemical versatility is particularly valuable in structure-guided drug design programs where multiple vectors need simultaneous exploration.

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